2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride
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Overview
Description
2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct biological activities and properties compared to other thiophene derivatives .
Properties
CAS No. |
85179-97-1 |
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Molecular Formula |
C15H18ClNO3S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 1-benzothiophene-3-carboxylate;chloride |
InChI |
InChI=1S/C15H17NO3S.ClH/c17-15(19-10-7-16-5-8-18-9-6-16)13-11-20-14-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H |
InChI Key |
UMWVRWQPVLEVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCOC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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